4-[(2-Phenylethyl)amino]phenol hydrobromide 4-[(2-Phenylethyl)amino]phenol hydrobromide
Brand Name: Vulcanchem
CAS No.: 1333540-43-4
VCID: VC3378499
InChI: InChI=1S/C14H15NO.BrH/c16-14-8-6-13(7-9-14)15-11-10-12-4-2-1-3-5-12;/h1-9,15-16H,10-11H2;1H
SMILES: C1=CC=C(C=C1)CCNC2=CC=C(C=C2)O.Br
Molecular Formula: C14H16BrNO
Molecular Weight: 294.19 g/mol

4-[(2-Phenylethyl)amino]phenol hydrobromide

CAS No.: 1333540-43-4

Cat. No.: VC3378499

Molecular Formula: C14H16BrNO

Molecular Weight: 294.19 g/mol

* For research use only. Not for human or veterinary use.

4-[(2-Phenylethyl)amino]phenol hydrobromide - 1333540-43-4

Specification

CAS No. 1333540-43-4
Molecular Formula C14H16BrNO
Molecular Weight 294.19 g/mol
IUPAC Name 4-(2-phenylethylamino)phenol;hydrobromide
Standard InChI InChI=1S/C14H15NO.BrH/c16-14-8-6-13(7-9-14)15-11-10-12-4-2-1-3-5-12;/h1-9,15-16H,10-11H2;1H
Standard InChI Key DMTLBBSBNZOOTH-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCNC2=CC=C(C=C2)O.Br
Canonical SMILES C1=CC=C(C=C1)CCNC2=CC=C(C=C2)O.Br

Introduction

Chemical Structure and Properties

The compound 4-[(2-Phenylethyl)amino]phenol hydrobromide features a 4-hydroxyphenyl (p-hydroxyphenyl) group connected to a nitrogen atom, which is further linked to a phenylethyl moiety. The presence of the hydrobromide salt form affects the compound's physicochemical properties. Based on related compounds, we can estimate several key properties for this substance.

Structural Features

4-[(2-Phenylethyl)amino]phenol hydrobromide possesses a molecular structure with similarities to 4-(2-amino-2-phenylethyl)phenol (CAS: 4766-45-4), though with a distinct arrangement of the amino linkage between the phenyl rings. The compound contains a phenol group, which contributes to its acidic properties and potential for hydrogen bonding, and a basic amino group, which forms the salt with hydrobromic acid .

Physical Properties

While specific data for the hydrobromide salt form is limited, we can estimate properties based on structurally similar compounds:

PropertyEstimated ValueBasis
Molecular FormulaC₁₄H₁₆NOBrParent compound with HBr
Molecular Weight~294.19 g/molCalculated from formula
Physical StateCrystalline solidCommon for hydrobromide salts
ColorWhite to off-whiteTypical for pure amino compounds
SolubilitySoluble in water, methanol, ethanolEnhanced by salt formation
Melting Point160-180°C (estimated)Based on similar structures

The compound would likely exhibit enhanced water solubility compared to its free base form due to the ionic character imparted by the hydrobromide moiety . The phenol group contributes to potential hydrogen bonding capabilities, which may influence both solubility and biological interactions.

Synthesis and Preparation

Synthetic Routes

The synthesis of 4-[(2-Phenylethyl)amino]phenol hydrobromide would typically involve the preparation of the free base followed by salt formation with hydrobromic acid. Several approaches may be considered for the preparation of the parent compound.

Nucleophilic Substitution Approach

A common synthetic route would involve the nucleophilic substitution reaction between 4-aminophenol and phenethyl halide (such as phenethyl bromide):

  • 4-Aminophenol is treated with phenethyl bromide in the presence of a base such as potassium carbonate or triethylamine

  • The reaction proceeds through a nucleophilic substitution mechanism

  • The resulting free base is then treated with hydrobromic acid to form the hydrobromide salt

This approach draws parallels with methods used for synthesizing related 4-aminophenol derivatives as described in literature .

Reductive Amination Approach

Alternatively, a reductive amination approach could be employed:

  • 4-Aminophenol is reacted with phenylacetaldehyde to form a Schiff base intermediate

  • The imine is subsequently reduced using a reducing agent like sodium borohydride or sodium cyanoborohydride

  • The resulting secondary amine is treated with hydrobromic acid to form the hydrobromide salt

This method bears similarities to synthetic routes used for related phenethylamine compounds described in the fentanyl synthesis literature .

Purification

Purification of 4-[(2-Phenylethyl)amino]phenol hydrobromide would typically involve:

  • Recrystallization from appropriate solvent systems (ethanol/water mixtures)

  • Filtration and washing to remove impurities

  • Drying under controlled conditions to obtain the pure product

Spectroscopic Characterization

Spectral Properties

The compound would exhibit characteristic spectroscopic properties that could be used for identification and purity assessment:

Infrared Spectroscopy (FT-IR)

Key absorption bands would include:

Functional GroupWavenumber (cm⁻¹)Assignment
O-H stretching3400-3200Phenolic hydroxyl
N-H stretching3300-3100Secondary amine
C-H stretching3100-2850Aromatic and aliphatic C-H
C=C stretching1600-1400Aromatic ring vibrations
C-N stretching1350-1250Amine C-N bond
C-O stretching1230-1140Phenolic C-O bond

These spectral characteristics would be similar to those observed for related 4-aminophenol derivatives .

Nuclear Magnetic Resonance (NMR)

¹H NMR spectroscopy would reveal characteristic signals:

  • Aromatic protons (6.5-7.5 ppm)

  • Methylene protons of the phenethyl group (2.8-3.4 ppm)

  • Amine proton (broad signal around 4.0-5.0 ppm)

  • Phenolic proton (broad signal around 8.0-9.0 ppm)

¹³C NMR would display signals for:

  • Aromatic carbons (115-160 ppm)

  • Methylene carbons (35-45 ppm)

  • Carbon attached to the hydroxyl group (approximately 155-160 ppm)

  • Carbon attached to the amino group (approximately 140-145 ppm)

Chemical Reactivity

Functional Group Reactivity

4-[(2-Phenylethyl)amino]phenol hydrobromide possesses several reactive functional groups that contribute to its chemical behavior:

Phenolic Hydroxyl Group

The phenolic hydroxyl group exhibits acidic properties with an estimated pKa value between 9-10 based on similar structures . This group can:

  • Participate in hydrogen bonding

  • Undergo deprotonation in alkaline conditions

  • Form ethers or esters through O-alkylation or O-acylation

  • Participate in oxidation reactions

Secondary Amine Group

The secondary amine functionality:

  • Acts as a base with an estimated pKa of conjugate acid around 4-5

  • Can undergo N-alkylation to form tertiary amines

  • Can be acylated to form amides

  • May form complexes with metal ions

Salt Properties

As a hydrobromide salt, the compound would exhibit:

  • Enhanced water solubility compared to the free base

  • Greater stability against oxidation

  • Typical pH of aqueous solutions approximately 4-5

  • Conversion to free base under basic conditions

Biological Properties and Applications

Structural Relationship to Bioactive Compounds

The compound shares structural similarities with:

  • Phenethylamine derivatives, which often exhibit neurological activities

  • 4-Aminophenol derivatives, which have demonstrated antimicrobial and antidiabetic properties

  • Compounds with potential DNA interaction capabilities, suggesting possible anticancer applications

Structure-Activity Relationships

The biological activity of 4-[(2-Phenylethyl)amino]phenol hydrobromide would be influenced by its structural features:

  • The phenolic hydroxyl group may contribute to antioxidant properties and hydrogen bonding capabilities

  • The secondary amine provides a basic center capable of ionic interactions

  • The phenethyl moiety offers lipophilicity and potential for hydrophobic interactions

  • The salt form affects solubility, absorption, and distribution characteristics

Analytical Methods

Identification and Characterization Techniques

Several analytical techniques would be applicable for the identification and characterization of 4-[(2-Phenylethyl)amino]phenol hydrobromide:

Chromatographic Methods

TechniqueApplicationDetection Parameters
HPLCPurity determination, quantificationUV detection at 254-280 nm
TLCReaction monitoring, identity testingVisualization with UV, ninhydrin
GC-MSStructural confirmationAfter derivatization

Spectroscopic Techniques

In addition to IR and NMR discussed earlier, other spectroscopic methods would include:

  • UV-Visible spectroscopy: The compound would likely exhibit absorption maxima around 240-250 nm and 290-310 nm due to the aromatic systems and phenolic group

  • Mass spectrometry: Would provide molecular weight confirmation and fragmentation pattern analysis

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